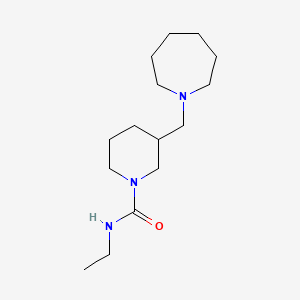![molecular formula C13H19FN4O2S B7574392 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole involves the inhibition of CK2 activity. The compound binds to the ATP-binding site of CK2, preventing the phosphorylation of target proteins. This results in the inhibition of cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
Studies have shown that 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has potential anti-cancer effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole in lab experiments is its specificity for CK2. This allows for the selective inhibition of CK2 activity without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of the compound.
Future Directions
For research on 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole include:
1. Further studies on the efficacy and toxicity of the compound in vivo.
2. Investigation of the potential therapeutic effects of the compound in other diseases besides cancer.
3. Development of analogs of the compound with improved potency and selectivity.
4. Investigation of the potential use of the compound in combination with other drugs for cancer therapy.
5. Studies on the mechanism of action of the compound and its effects on cellular processes regulated by CK2.
Conclusion:
In conclusion, 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has shown potential as an inhibitor of CK2 with potential therapeutic effects in cancer and other diseases. Further research is needed to determine the optimal dosage and toxicity profile of the compound, as well as its potential use in combination with other drugs for cancer therapy.
Synthesis Methods
The synthesis of 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole involves the reaction of 5-fluoro-1-methylbenzimidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Scientific Research Applications
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has been used in scientific research as a potential inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic effects in cancer and other diseases.
properties
IUPAC Name |
2-[(diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2S/c1-4-18(5-2)21(19,20)15-9-13-16-11-8-10(14)6-7-12(11)17(13)3/h6-8,15H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVTTOOBJCIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=NC2=C(N1C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)



![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)

![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone](/img/structure/B7574411.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)